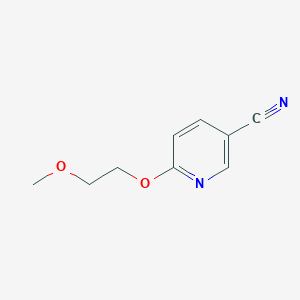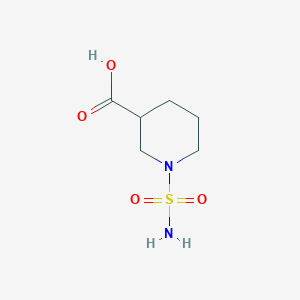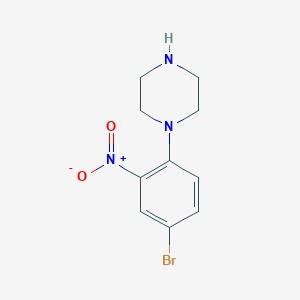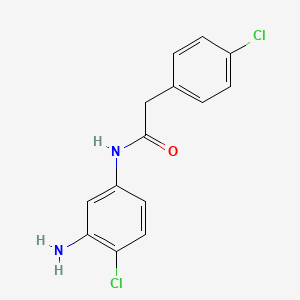![molecular formula C11H16N4 B3072640 3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE CAS No. 1016815-84-1](/img/structure/B3072640.png)
3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE
Overview
Description
3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE is a heterocyclic compound containing a triazole and pyridine ring fused together
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors , potentially altering their function and leading to various biological effects.
Biochemical Pathways
Compounds with a similar triazole nucleus have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines , which may provide some insights into the potential pharmacokinetic properties of the compound .
Result of Action
Compounds with a similar triazole nucleus have been associated with a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine are largely determined by its interactions with various biomolecules. The compound’s ability to form hydrogen bonds allows it to interact with different target receptors
Cellular Effects
Similar compounds have been shown to exhibit antiproliferative activities against certain cancer cell lines . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are typically employed.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industry: Utilized in material sciences for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-TRIAZOLO[4,3-A]QUINOXALINE: Known for its antiviral and antimicrobial activities.
1,2,4-TRIAZOLO[4,3-A]PYRAZINE: Exhibits significant antibacterial properties.
1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: Used for its anticancer and antimicrobial activities.
Uniqueness
3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11/h3-6,8-9H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGMMMPXMVMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)


![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)
![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)
![2-amino-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3072600.png)



![2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B3072626.png)
![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)
